3-Bromo-4-chloro-N-cyclobutylbenzamide
Description
Properties
IUPAC Name |
3-bromo-4-chloro-N-cyclobutylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-9-6-7(4-5-10(9)13)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKVEAGAGFOLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CC(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-N-cyclobutylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-chloroaniline and cyclobutanecarboxylic acid.
Amidation Reaction: The 3-bromo-4-chloroaniline undergoes an amidation reaction with cyclobutanecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-N-cyclobutylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-chloro-N-cyclobutylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-N-cyclobutylbenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can form halogen bonds with target molecules, while the cyclobutyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine and chlorine in the target compound enhance electrophilicity compared to methyl or methoxy groups in analogs .
- Molecular Weight : The target compound’s moderate molecular weight (287.56 g/mol) positions it between smaller derivatives (e.g., 214.06 g/mol ) and bulkier fluorinated analogs (328.56 g/mol ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-4-chloro-N-cyclobutylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 3-bromo-4-chlorobenzoic acid derivatives and cyclobutylamine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimide coupling agents) and optimizing solvent polarity (e.g., DMF or DCM) to enhance yield. Reaction monitoring via TLC or HPLC is critical to track intermediate formation. Temperature control (0–25°C) minimizes side reactions like hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR resolve the cyclobutyl group’s conformational dynamics and confirm substitution patterns on the aromatic ring.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., Br/Cl).
- X-ray Crystallography : Determines solid-state conformation, particularly the dihedral angle between the benzamide and cyclobutyl moieties .
Q. How can researchers assess the compound’s solubility and stability under experimental conditions?
- Methodological Answer : Solubility profiling in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) guides formulation for biological assays. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis detect degradation products. Use of antioxidants (e.g., BHT) or inert atmospheres (N) may mitigate oxidative decomposition .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for halogenated benzamide derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using validated cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., known kinase inhibitors). Meta-analyses of published IC values with attention to structural analogs (e.g., 3-bromo-4-fluorobenzamides) can contextualize outliers .
Q. How can computational modeling predict the reactivity of the bromine substituent in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for bromine displacement by nucleophiles (e.g., amines, thiols). Solvent effects (PCM models) and steric hindrance from the cyclobutyl group are critical variables. Validate predictions with kinetic studies using LC-MS to track intermediate formation .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining purity?
- Methodological Answer : Use flow chemistry for precise control of exothermic amidation steps. Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring. Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Quantify residual solvents by GC-MS to meet ICH guidelines .
Q. How does the cyclobutyl group influence the compound’s pharmacokinetic properties compared to other N-substituents?
- Methodological Answer : Comparative studies with cyclopropyl or cyclohexyl analogs assess logP (via shake-flask method) and metabolic stability (e.g., liver microsome assays). The cyclobutyl group’s intermediate ring strain may enhance membrane permeability but reduce metabolic resistance. In vivo PK studies in rodent models quantify bioavailability and half-life differences .
Data Analysis and Reproducibility
Q. What statistical methods resolve variability in dose-response studies involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC. Bootstrap resampling (1,000 iterations) estimates confidence intervals. Outlier detection (Grubbs’ test) identifies anomalous data points. Replicate experiments across independent labs to confirm reproducibility .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
